molecular formula C8H7BrFNO B13059188 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13059188
M. Wt: 232.05 g/mol
InChI Key: VBTHEEIQMYZFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1934470-94-6) is a high-purity chemical intermediate belonging to the class of substituted benzofurans. It features both bromo and fluoro substituents on its benzofuran core, making it a versatile and valuable scaffold for medicinal chemistry and drug discovery research. Benzofuran derivatives are recognized for their wide spectrum of pharmacological activities, and this compound serves as a key building block for the synthesis of more complex molecules . Research into benzofuran compounds has demonstrated their potential in developing therapeutic agents with anti-cancer, anti-inflammatory, and antimicrobial properties . The structure of this amine, in particular, makes it a candidate for use in designing novel serotonin receptor agonists, as seen in related aminoalkylbenzofuran compounds . The presence of the amine group allows for further functionalization, enabling researchers to create targeted libraries of compounds for biological screening. This product is intended for research and development purposes exclusively. It is not designed for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2

InChI Key

VBTHEEIQMYZFBV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)F)Br)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Halogenation

The synthesis often begins with a halogenated phenol, such as 4-fluoro-3-methylphenol or 3-bromo-4-fluorophenol, which undergoes bromination under controlled conditions. The bromination reagent can be bromine, N-bromosuccinimide (NBS), or phosphorus oxybromide, added dropwise at low temperatures (-78°C to -10°C) to ensure regioselectivity and prevent over-bromination.

Step Reagents/Conditions Notes
Bromination Bromine or NBS; solvent: chlorinated alkanes, ethers, or acetonitrile; temp: -78°C to -10°C Molar ratio phenol:bromine = 1:1-2; reaction time 1-5 h

O-Alkylation and Cyclization to Benzofuran Core

The brominated phenol undergoes O-alkylation with 2-bromo-1,1-diethoxyethane in the presence of a base (e.g., potassium carbonate or triethylamine) and polar aprotic solvents like DMF or DMSO. The reaction temperature ranges from 70°C to 150°C, facilitating the formation of an intermediate acetal ether.

Subsequently, polyphosphoric acid (PPA) mediated cyclization converts this intermediate into the benzofuran scaffold. This step is conducted at 50°C to 120°C in solvents such as toluene or xylene, promoting ring closure and generating bromofluorobenzofuran regioisomers.

Step Reagents/Conditions Notes
O-Alkylation 2-bromo-1,1-diethoxyethane, base (K2CO3, triethylamine), DMF/DMSO, 70-150°C, 1-20 h Base choice affects yield and selectivity
Cyclization Polyphosphoric acid, toluene/xylene, 50-120°C, 1-20 h Produces benzofuran ring with bromine and fluorine substituents

Bromination of Benzofuran Intermediate

The benzofuran intermediate undergoes further bromination at the 7-position using bromination reagents in the presence of peroxide initiators under inert atmosphere (nitrogen or argon). Solvents such as acetonitrile, ethyl acetate, or DMF are used at 50°C to 120°C to achieve selective bromination.

Step Reagents/Conditions Notes
Bromination Bromine or NBS, peroxide initiator, inert atmosphere, acetonitrile/ethyl acetate, 50-120°C Ensures selective bromination at 7-position

Introduction of the Amino Group

The amino group at the 3-position is introduced typically by converting a nitrile intermediate to the corresponding amine through catalytic hydrogenation or reduction. This step often involves:

  • Palladium-catalyzed hydrogenation under mild pressures.
  • Protection and deprotection strategies with carbamates (e.g., tert-butyl carbamate) to stabilize the amine during synthesis.
Step Reagents/Conditions Notes
Nitrile reduction Pd catalyst, H2 gas, mild pressure Simultaneous amino protection may be applied
Deprotection Acidic or basic conditions Yields free amine

Alternative Radical-Mediated Synthesis

Recent research has demonstrated a metal-free, radical-mediated synthesis of benzofuran derivatives using dimethyl sulfoxide (DMSO) activated by cyanuric chloride (TCT). This method allows the construction of benzofuran-3(2H)-ones bearing quaternary carbon centers in one step, with water controlling the reaction pathway. Although this method focuses on benzofuran-3(2H)-ones rather than amines, it provides a promising approach for future synthesis of related benzofuran amines under milder conditions and with fewer steps.

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Bromination Bromine/NBS, low temp (-78°C to -10°C), chlorinated solvents Halogenated phenol intermediate
2 O-Alkylation 2-bromo-1,1-diethoxyethane, base, DMF/DMSO, 70-150°C Acetal ether intermediate
3 Cyclization Polyphosphoric acid, toluene/xylene, 50-120°C Bromofluorobenzofuran regioisomers
4 Benzofuran Bromination Bromine, peroxide initiator, inert atmosphere, 50-120°C 7-bromo-5-fluoro benzofuran derivative
5 Amination Pd catalyst hydrogenation, amino protection/deprotection 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Research Findings and Practical Considerations

  • The choice of bromination reagent and temperature critically influences regioselectivity and yield.
  • Use of protecting groups during amination improves overall synthetic efficiency and product stability.
  • The synthetic route is amenable to scale-up, with reported gram-scale experiments confirming reproducibility.
  • Radical-mediated methods offer greener alternatives but require further adaptation for amine synthesis.
  • The presence of fluorine and bromine enhances biological activity but demands careful reaction condition optimization to avoid side reactions.

Chemical Reactions Analysis

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include halogenated dihydrobenzofuran derivatives with variations in halogen type (Br, Cl, F), substituent positions, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Activities CAS Number
7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine C₈H₇BrFNO 232.05 Br (C7), F (C5) Antifungal, antimicrobial (inferred) Not explicitly listed
(S)-5-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine C₈H₇BrFNO 232.05 Br (C5), F (C6) Predicted high density (1.687 g/cm³) 1259810-93-9
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride C₈H₇BrClFNO 268.50 Br (C5), F (C6), Cl High purity (≥95%), bulk availability 1273648-88-6
7-Bromo-2,3-dihydro-1-benzofuran-3-amine C₈H₈BrNO 214.06 Br (C7) Density: 1.6 g/cm³; Boiling point: 263.9°C 1019631-11-8
(S)-5-Bromo-2,3-dihydrobenzofuran-3-amine C₈H₈BrNO 214.06 Br (C5) Storage: 2–8°C (dark, inert atmosphere) 1228565-88-5

Impact of Halogen Type and Position

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance halogen bonding interactions, critical for protein-ligand binding . Chlorine, being smaller, may reduce steric hindrance but offers weaker halogen bonding .
  • Fluorine : Fluorine’s electronegativity increases metabolic stability and bioavailability. In 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, the fluorine at C5 likely enhances electronic effects on the aromatic ring, modulating reactivity .

Stereochemical Considerations

Enantiomers such as (S)-5-Bromo-2,3-dihydrobenzofuran-3-amine exhibit distinct pharmacological profiles due to chiral center interactions with biological targets .

Biological Activity

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a benzofuran core with bromine and fluorine substituents, suggests various interactions with biological targets. This article reviews the compound's biological activities, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

  • Molecular Formula : C8H8BrFNO
  • Molecular Weight : Approximately 232.05 g/mol

The presence of bromine and fluorine enhances the compound's reactivity, making it suitable for various chemical transformations and biological interactions.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. In particular, studies have shown that 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has activity against various pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosisAntimycobacterial8 μg/mL
Staphylococcus aureusAntibacterial29.76 μg/mL
Candida albicansAntifungal11.38 μg/mL

The compound's structure allows it to inhibit the growth of these pathogens effectively, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has shown promise in cancer research. Its mechanism of action appears to involve the inhibition of specific kinases associated with cell proliferation:

Cancer Type Mechanism of Action Reference
Breast CancerInhibition of cell signaling pathways
Lung CancerInduction of apoptosis

In vitro studies suggest that the compound may induce cell cycle arrest and promote apoptosis in cancer cells, indicating its potential as an anticancer agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes critical for various cellular processes:

Enzyme Target Inhibition Type Reference
Protein KinaseCompetitive inhibition
Bromodomain ProteinsSelective inhibition

These interactions suggest that 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine could be developed into a therapeutic agent targeting specific diseases linked to these enzymes.

Case Studies

  • Antimycobacterial Study : A series of benzofuran derivatives were synthesized and evaluated for their activity against M. tuberculosis. The study found that compounds with similar structures to 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine exhibited MIC values as low as 8 μg/mL, indicating strong potential for treating tuberculosis .
  • Cancer Cell Line Study : In a study involving breast cancer cell lines, 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine was shown to significantly reduce cell viability at concentrations above 10 μM, suggesting effective anticancer properties through apoptosis induction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, and how can reaction conditions be optimized?

  • Methodology : Start with halogenated dihydrobenzofuran precursors (e.g., 5-bromo-2,3-dihydrobenzo[b]furan derivatives). Introduce fluorine via electrophilic substitution using fluorinating agents like Selectfluor™ under controlled pH (pH 6–7) to avoid over-halogenation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to the compound’s sensitivity to decomposition. Optimization should focus on temperature (60–80°C) and reaction time (12–24 hours) to balance yield and purity .

Q. How can spectroscopic techniques (NMR, MS) distinguish 7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine from structurally similar analogs?

  • Methodology :

  • ¹H NMR : Look for characteristic splitting patterns:
  • Aromatic protons: Deshielded signals at δ 6.8–7.2 ppm (split by fluorine and bromine substituents).
  • Dihydrofuran ring protons: Doublets of doublets (δ 3.5–4.5 ppm) due to coupling with adjacent NH₂ and fluorine .
  • HRMS : Exact mass calculation for C₈H₆BrFN₂O (M+H⁺ = 257.96) ensures molecular identity. Isotopic peaks for bromine (¹⁸¹Br: ~50% abundance) confirm substitution .

Q. What are the key safety precautions for handling this compound in laboratory settings?

  • Methodology :

  • Storage : Store at 0–6°C under inert gas (argon) to prevent oxidation of the amine group .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis.
  • Spill Response : Neutralize spills with activated charcoal or vermiculite; avoid water to prevent exothermic reactions with bromine .

Advanced Research Questions

Q. How does the crystal structure of 7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine influence its intermolecular interactions and stability?

  • Methodology : Single-crystal X-ray diffraction reveals:

  • Packing : Bromine and fluorine atoms form halogen bonds (Br···F distances ~3.2 Å), stabilizing the lattice.
  • Hydrogen bonding : NH₂ groups interact with adjacent oxygen atoms (N–H···O, 2.8–3.0 Å), affecting solubility .
  • Torsional angles : Dihydrofuran ring puckering (C2–C3–O–C7 = 15.2°) impacts conformational flexibility .

Q. What strategies resolve contradictions in biological activity data for benzofuran-3-amine derivatives (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-response assays : Test across concentrations (1–100 µM) to differentiate specific vs. nonspecific effects.
  • SAR analysis : Compare substituent effects (e.g., bromine enhances lipophilicity and membrane penetration; fluorine modulates electronic properties) .
  • Control experiments : Use knockout strains (e.g., S. aureus ΔmprF) to isolate target-specific activity .

Q. How can isotopic labeling (e.g., ¹⁵N, ¹⁹F) aid in pharmacokinetic studies of this compound?

  • Methodology :

  • Synthesis : Introduce ¹⁵N via reductive amination using ¹⁵NH₄Cl. For ¹⁹F labeling, use fluorinated precursors (e.g., 5-fluoro-2,3-dihydrobenzofuran) .
  • Applications :
  • PET imaging : ¹⁸F-labeled analogs track biodistribution in vivo.
  • Metabolic profiling : ¹⁹F NMR quantifies hepatic metabolism without background interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.